molecular formula C68H86N4O8 B12948299 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine

1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine

Cat. No.: B12948299
M. Wt: 1087.4 g/mol
InChI Key: XQVKFOQOBWKKNA-UHFFFAOYSA-N
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Description

1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine is a complex organic compound known for its unique structural and chemical properties. It belongs to the family of phthalocyanines, which are macrocyclic compounds widely used in various scientific and industrial applications. The compound is characterized by its large conjugated system and the presence of butoxy groups, which enhance its solubility and reactivity.

Preparation Methods

The synthesis of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or toluene. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phthalocyanine derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis .

Comparison with Similar Compounds

1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine can be compared with other phthalocyanines such as:

The uniqueness of this compound lies in its specific butoxy substitutions, which provide enhanced solubility and reactivity compared to its metal-containing counterparts.

Properties

Molecular Formula

C68H86N4O8

Molecular Weight

1087.4 g/mol

IUPAC Name

5,8,14,17,23,26,32,35-octabutoxy-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene

InChI

InChI=1S/C68H86N4O8/c1-9-17-33-73-53-25-26-54(74-34-18-10-2)62-46-42-48-64-56(76-36-20-12-4)29-30-58(78-38-22-14-6)66(64)50(71-48)44-52-68-60(80-40-24-16-8)32-31-59(79-39-23-15-7)67(68)51(72-52)43-49-65-57(77-37-21-13-5)28-27-55(75-35-19-11-3)63(65)47(70-49)41-45(69-46)61(53)62/h25-32,41-44,69,72H,9-24,33-40H2,1-8H3

InChI Key

XQVKFOQOBWKKNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C3=CC4=NC(=CC5=C6C(=CC=C(C6=C(N5)C=C7C8=C(C=CC(=C8C(=N7)C=C(C2=C(C=C1)OCCCC)N3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C49)OCCCC)OCCCC

Origin of Product

United States

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